molecular formula C6H7NOS2 B13522168 2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole

2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole

Cat. No.: B13522168
M. Wt: 173.3 g/mol
InChI Key: ORVCFNLGNAAHKP-UHFFFAOYSA-N
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Description

2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole is an organic compound that features a thiazole ring substituted with a prop-2-ene-1-sulfinyl group. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, and they are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole typically involves the reaction of thiazole derivatives with prop-2-ene-1-sulfinyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or Oxone.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, Oxone, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Prop-2-ene-1-sulfinyl)-propene-1-thiol
  • 2-amino-3-prop-2-ene-1-sulfinyl-propionic acid

Uniqueness

2-(Prop-2-ene-1-sulfinyl)-1,3-thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of a thiazole ring and a sulfinyl group makes it a versatile compound with diverse applications in various fields.

Properties

Molecular Formula

C6H7NOS2

Molecular Weight

173.3 g/mol

IUPAC Name

2-prop-2-enylsulfinyl-1,3-thiazole

InChI

InChI=1S/C6H7NOS2/c1-2-5-10(8)6-7-3-4-9-6/h2-4H,1,5H2

InChI Key

ORVCFNLGNAAHKP-UHFFFAOYSA-N

Canonical SMILES

C=CCS(=O)C1=NC=CS1

Origin of Product

United States

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